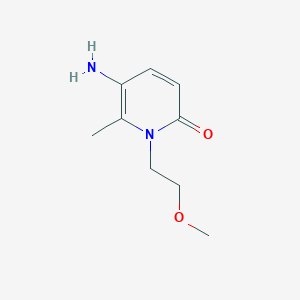
5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones. This compound is characterized by the presence of an amino group, a methoxyethyl group, and a methyl group attached to a dihydropyridinone ring. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxyethylamine, methyl acetoacetate, and suitable reagents for cyclization.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the dihydropyridinone ring. This can be achieved through a condensation reaction under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent recovery and recycling to minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other compounds with pharmaceutical or industrial relevance.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-hydroxyethyl)-6-methyl-1,2-dihydropyridin-2-one: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.
5-Amino-1-(2-ethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
5-Amino-1-(2-methoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to the presence of the methoxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and potential therapeutic applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(2-methoxyethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7-8(10)3-4-9(12)11(7)5-6-13-2/h3-4H,5-6,10H2,1-2H3 |
InChI Key |
JWRGFDPDEBFRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)

![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
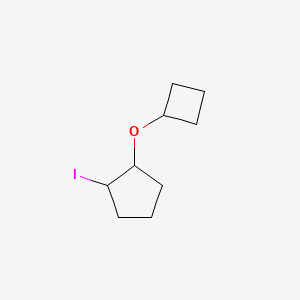
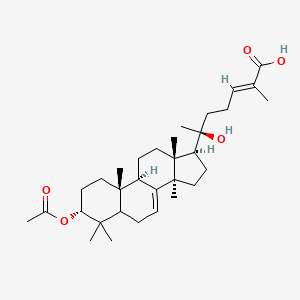
![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)
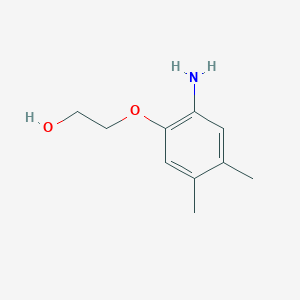
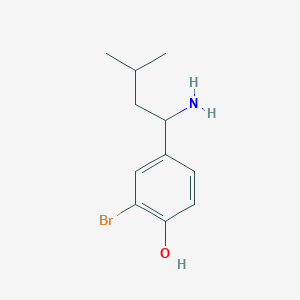
![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
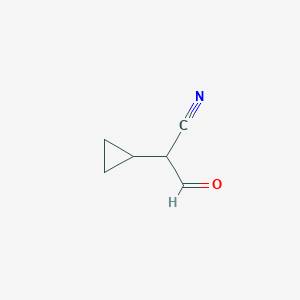
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
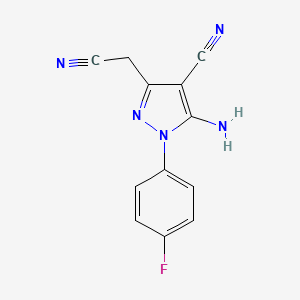

![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
